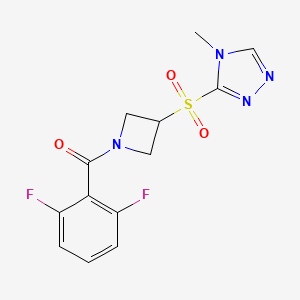

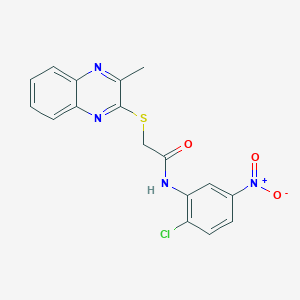

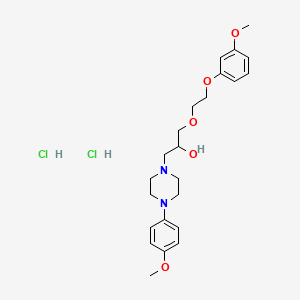

![molecular formula C24H23N3O3S2 B2793265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313223-46-0](/img/structure/B2793265.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide, also known as BZML, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BZML belongs to the class of benzamide compounds and has been studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized derivatives were compared with standard reference drugs. Notably, the new benzothiazole derivatives demonstrated better inhibition potency against the tuberculosis-causing bacterium .

Optical Materials and Biological Potential

Structural Study: Hydrazonylsulfones, including compounds like Bt-NHNHSO2R , have been studied for their optical properties and biological potential. Among these, a structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These compounds exhibit interesting properties and may find applications in optical materials and beyond .

Medicinal Chemistry and Drug Design

Synthesis of N’-(1,3-Benzothiazol-2-yl)-Substituted Benzamides: Using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis, novel N’-(1,3-benzothiazol-2-yl)-substituted benzamides were prepared. These compounds were obtained in high yields (80–95%) under relatively mild reaction conditions. Their potential as drug candidates warrants further investigation .

Heterocyclic Chemistry and Organic Synthesis

Benzothiazole Derivatives: The synthesis of benzothiazole derivatives involves diverse pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reactions, molecular hybridization techniques, and microwave irradiation. Researchers continue to explore novel synthetic routes to enhance the diversity of these heterocyclic molecules .

Mechanism of Resistance in Anti-TB Drugs

Insights into Drug Resistance: In addition to synthesis, understanding the mechanism of resistance of anti-TB drugs is crucial. Incorporating this knowledge allows researchers to design more effective compounds and combat drug-resistant strains of tuberculosis .

Molecular Docking Studies and Targeted Inhibition

Seeking Potent Inhibitors: Structure-activity relationships (SAR) of the new benzothiazole derivatives have been investigated. Molecular docking studies against the target protein DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity. These computational approaches guide drug design efforts .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBGZIVTKVJBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)

![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)